2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine, commonly known as 4-Fluoro-2-methyl-6-(pyrrolidin-1-yl)-4-piperidinecarboxamide (4-FMPP), is a synthetic compound that has been widely used in the scientific research field for its various applications. It is a derivative of piperidine, a heterocyclic aromatic compound, and has a unique combination of properties that make it an ideal tool for a variety of applications. 4-FMPP has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, it has been used in the development of new drugs and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
- BML00297 has shown promise as a potential anticancer agent. Researchers have explored its effects on cancer cell lines, particularly melanoma and leukemia cells. The compound’s ability to inhibit specific cellular pathways involved in tumor growth and metastasis is of interest .
- Equilibrative nucleoside transporters (ENTs) play a crucial role in nucleotide synthesis and adenosine regulation. BML00297 has been studied as an inhibitor of ENTs, with a focus on ENT1. Understanding its selectivity and impact on nucleotide metabolism is essential for drug development .
- Researchers have modified the piperazinyl moiety of ciprofloxacin by introducing BML00297-like structures. These derivatives exhibit improved antimicrobial activity against resistant species commonly found in hospital environments. Investigations continue to optimize their efficacy .
- BML00297 derivatives have been evaluated as DPP-4 inhibitors for type 2 diabetes treatment. These compounds target the enzyme responsible for degrading incretin hormones, enhancing glucose regulation. Their metabolic profiles and efficacy are under scrutiny .
- Given its piperazine scaffold, BML00297 may have implications in neurological disorders. Researchers explore its potential as a modulator of neurotransmitter systems, including serotonin and dopamine. Preclinical studies aim to unravel its neuroprotective effects .
- BML00297 serves as a valuable chemical tool for early discovery researchers. Its unique structure offers insights into molecular interactions and drug design. Although analytical data may be limited, its role in chemical biology remains significant .
Anticancer Research
Nucleoside Transporter Inhibition
Antimicrobial Activity Enhancement
Dipeptidyl Peptidase IV (DPP-4) Inhibition
Neurological Disorders
Chemical Biology and Medicinal Chemistry
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to inhibit tyrosinase , a key enzyme involved in melanogenesis
Mode of Action
Based on the structural similarity to known tyrosinase inhibitors , it can be hypothesized that this compound may interact with the active site of the enzyme, preventing it from catalyzing the oxidation of phenolic compounds, a key step in melanin synthesis.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to melanogenesis, given the potential inhibition of tyrosinase . Tyrosinase catalyzes the conversion of tyrosine to dopaquinone, a precursor of melanin. By inhibiting tyrosinase, this compound could potentially reduce melanin production, affecting skin pigmentation.
Result of Action
If this compound acts as a tyrosinase inhibitor, it could potentially reduce melanin production, leading to effects on skin pigmentation .
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O/c1-15-14-18(24-8-2-3-9-24)23-20(22-15)26-12-10-25(11-13-26)19(27)16-4-6-17(21)7-5-16/h4-7,14H,2-3,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVWHUUVBXSNMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.